molecular formula C11H15ClN2O B2563149 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride CAS No. 1417634-00-4

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride

Cat. No.: B2563149
CAS No.: 1417634-00-4
M. Wt: 226.7
InChI Key: GTYADWZTLIYQTF-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is a pyrrolidin-2-one derivative featuring an aminomethylphenyl substituent at the 1-position of the pyrrolidinone ring. This structural motif is critical for its pharmacological and synthetic applications, particularly in the development of psychoactive agents, antiarrhythmics, and intermediates for complex heterocycles . The compound’s amine group and aromatic ring system enable diverse interactions with biological targets, such as adrenergic receptors or monoamine transporters, while the hydrochloride salt enhances solubility and stability for pharmaceutical use .

Properties

IUPAC Name

1-[2-(aminomethyl)phenyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-8-9-4-1-2-5-10(9)13-7-3-6-11(13)14;/h1-2,4-5H,3,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYADWZTLIYQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized through cyclization reactions involving appropriate precursors such as γ-aminobutyric acid derivatives.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination reactions, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Phenyl Substitution: The phenyl group can be introduced through nucleophilic aromatic substitution reactions, where a halogenated aromatic compound reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenyl ring or the pyrrolidin-2-one ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated aromatic compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted pyrrolidin-2-one derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrrolidin-2-one Derivatives

Compound Name Substituents/Modifications Molecular Weight Key Evidence
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one HCl 2-Aminomethylphenyl group at 1-position 226.7*
1-Aminopyrrolidin-2-one HCl Amino group directly attached to pyrrolidinone 136.58
S-61 (Antiarrhythmic agent) Piperazine-butyl chain at 1-position 351.3
α-Pyrrolidinononanophenone (α-PNP) HCl Phenyl-pyrrolidinyl-nonanone backbone 323.9
1-[(2S)-2-Aminopropyl]pyrrolidin-2-one HCl Chiral (2S)-aminopropyl group at 1-position 178.66
1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one Chloromethylphenyl group at 1-position 223.7

*Calculated based on molecular formula C₁₁H₁₅ClN₂O.

Key Observations :

  • Aromatic vs.
  • Chiral Centers: The (2S)-aminopropyl derivative () introduces stereoselectivity, which can influence receptor binding kinetics compared to the achiral aminomethylphenyl analog .
  • Halogen vs. Amine Groups: Replacing the aminomethyl group with chloromethyl () alters reactivity, making the compound a better electrophile for further synthesis .

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Biological Activity Mechanism/Receptor Interaction Evidence
1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one HCl Psychoactive potential (inferred from analogs) Likely monoamine reuptake inhibition
S-61 and S-73 Antiarrhythmic, hypotensive α1-Adrenergic receptor antagonism
α-PNP HCl Stimulant (research use) Dopamine/norepinephrine reuptake inhibition
Naphyrone HCl Psychoactive effects Serotonin/norepinephrine modulation

Key Findings :

  • Adrenolytic Activity: S-61 and S-73 demonstrate α1-adrenolytic effects due to their piperazine-butyl chains, a feature absent in the target compound .
  • Psychoactive Potential: The target compound’s structural similarity to α-PNP and Naphyrone (phenyl-pyrrolidinone core) suggests shared mechanisms in monoamine transporter interactions .

Key Insights :

  • Low-Yield Routes : The synthesis of PBD 1-one 285 () involves multistep reactions with a 10% yield, highlighting the challenge of introducing methoxybenzoyl groups.
  • Simpler Derivatives: Compounds like 1-aminopyrrolidin-2-one HCl () are synthesized via straightforward routes, emphasizing the trade-off between structural complexity and synthetic efficiency.

Physicochemical Properties

Table 4: Thermal and Solubility Data

Compound Name Melting Point (°C) Solubility (HCl salt) Evidence
1-Aminopyrrolidin-2-one HCl 227 High in polar solvents
α-PNP HCl Not reported Stable in acidic media
S-61 Not reported Soluble in saline

Notable Trends:

  • Thermal Stability: The high melting point of 1-aminopyrrolidin-2-one HCl (227°C) suggests strong ionic lattice forces, whereas the target compound’s melting point is unreported but likely lower due to its bulkier substituents .

Biological Activity

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H14_{14}N2_2O·HCl
  • Molecular Weight : 226.70 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a modulator for dopamine and norepinephrine transporters, which are critical in the regulation of mood and behavior. The compound's ability to inhibit these transporters suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Pharmacological Studies

Recent studies have highlighted the pharmacological effects of this compound through various assays:

  • Dopamine Transporter Inhibition : The compound exhibits significant inhibition of dopamine uptake, with an IC50_{50} value indicating potent activity against the dopamine transporter (DAT). This suggests its potential utility in conditions related to dopaminergic dysfunction .
  • Norepinephrine Transporter Inhibition : Similar to its effects on DAT, the compound also inhibits norepinephrine transport, which may contribute to its stimulant-like effects observed in behavioral assays .

Comparative Studies

In comparison with other known compounds, this compound shows a more favorable selectivity profile towards DAT over serotonin transporter (SERT), making it a candidate for further development in treating conditions without the side effects associated with serotonergic activity .

Data Tables

Biological ActivityIC50_{50} (nM)Target
Dopamine Transporter69DAT
Norepinephrine Transporter150NET
Serotonin Transporter>30,000SERT

Case Study 1: Behavioral Effects

In a controlled study involving rodent models, administration of this compound resulted in increased locomotor activity. This effect was consistent with its profile as a stimulant and aligns with the inhibition of DAT observed in vitro .

Case Study 2: Neuropharmacological Assessment

Another study assessed the neuropharmacological impact of this compound on anxiety-like behaviors. Results indicated that the compound reduced anxiety levels in elevated plus-maze tests, suggesting anxiolytic properties potentially mediated through norepinephrine pathways .

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